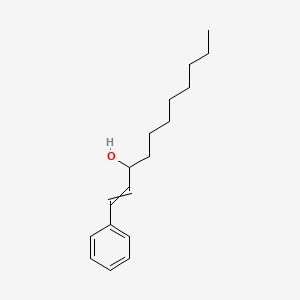

1-Undecen-3-ol, 1-phenyl-, (E)-

Description

Significance of Allylic Alcohols in Advanced Organic Synthesis

Allylic alcohols are a cornerstone of modern organic synthesis, valued for their versatility as synthetic intermediates. taylorandfrancis.com The presence of both a hydroxyl group and an adjacent double bond allows for a wide array of chemical transformations. These compounds can act as precursors for the synthesis of epoxides, α,β-unsaturated aldehydes, and various carboxylic acid derivatives.

The hydroxyl group of an allylic alcohol can be a poor leaving group, but its activation, either through stoichiometric methods or direct catalytic processes, opens up pathways for nucleophilic substitution. mdpi.com This reactivity is fundamental to constructing complex molecular architectures. Furthermore, the double bond can participate in numerous addition and cycloaddition reactions, including the renowned Diels-Alder reaction, making allylic alcohols valuable building blocks for creating six-membered rings. wikipedia.org The direct use of allylic alcohols in palladium-catalyzed allylic alkylation reactions is an area of active research, aiming to avoid the waste generated by pre-activation steps. acs.org

Structural Features and Stereoisomeric Considerations of (E)-1-Phenyl-1-undecen-3-ol

The chemical identity and reactivity of (E)-1-Phenyl-1-undecen-3-ol are dictated by its unique structural components. The molecule possesses a styrenyl system, where the phenyl ring is conjugated with the C1=C2 double bond. This conjugation influences the electronic properties of the double bond. The long C8 alkyl chain (from C4 to C11) introduces significant lipophilicity.

From a stereochemical perspective, the compound has two key features:

Geometric Isomerism: The double bond at the C1 position is specified as (E), which refers to the entgegen (opposite) configuration where the higher priority groups (the phenyl group on C1 and the rest of the carbon chain on C2) are on opposite sides of the double bond. Its geometric isomer would be the (Z) or zusammen (together) form.

Chirality: The carbon atom at the C3 position, which bears the hydroxyl group, is a stereocenter (or chiral center) because it is bonded to four different groups (a hydrogen atom, a hydroxyl group, the -CH=CH-Ph group, and the C8H17 alkyl chain). This gives rise to two possible enantiomers: (S)-(E)-1-Phenyl-1-undecen-3-ol and (R)-(E)-1-Phenyl-1-undecen-3-ol. A mixture containing equal amounts of both enantiomers is known as a racemate.

The specific combination of the (E) double bond and the chiral alcohol at the allylic position makes stereoselective synthesis a critical consideration for accessing specific stereoisomers of this compound.

Table 1: Physicochemical Properties of (E)-1-Phenyl-1-undecen-3-ol Note: As specific experimental data for this compound is not readily available in published literature, some properties are estimated or based on analogous compounds like its (Z)-isomer.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆O | Calculated |

| Molecular Weight | 246.39 g/mol | Calculated from formula chemsynthesis.com |

| IUPAC Name | (1E)-1-Phenylundec-1-en-3-ol | IUPAC Nomenclature |

| Stereocenters | C3 (R or S) | Structural Analysis |

| Isomerism | Geometric (E/Z), Optical (R/S) | Structural Analysis masterorganicchemistry.com |

Scope and Research Trajectories for Unsaturated Phenyl-Substituted Alcohols

Research involving unsaturated phenyl-substituted alcohols is a dynamic field, largely driven by the synthetic potential of styrenyl compounds. nih.gov Styrenes are readily available feedstocks, and their functionalization is a major theme in organic chemistry. researchgate.net The development of methods for the selective functionalization of styrenes, including dealkenylative C-C bond cleavage and difunctionalization, highlights the ongoing effort to use these simple building blocks to create more complex and valuable molecules. nih.govuni-regensburg.de

For a molecule like (E)-1-Phenyl-1-undecen-3-ol, several research trajectories can be envisioned:

Asymmetric Synthesis: Developing catalytic methods to control the stereochemistry at the C3 alcohol center during its synthesis would be a significant contribution, providing access to enantiomerically pure forms for potential applications in pharmaceuticals or materials science.

Natural Product Synthesis: The combination of a phenyl ring, an allylic alcohol, and a long alkyl chain is found in various natural products. This compound could serve as a key intermediate or fragment in the total synthesis of such molecules.

Polymer Chemistry: The vinylphenyl moiety could potentially be used in polymerization reactions, with the hydroxyl group and the long alkyl chain providing sites for further modification or influencing the physical properties of the resulting polymer. acs.org

Medicinal Chemistry: Phenyl-substituted alcohols are present in numerous biologically active compounds. The long lipophilic chain combined with the polar alcohol group gives the molecule amphiphilic character, which could be explored in the context of drug design. For instance, similar structures are investigated for their interaction with biological receptors. researchgate.net

The exploration of such molecules continues to push the boundaries of synthetic methodology and the creation of novel functional materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

104761-41-3 |

|---|---|

Molecular Formula |

C17H26O |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

1-phenylundec-1-en-3-ol |

InChI |

InChI=1S/C17H26O/c1-2-3-4-5-6-10-13-17(18)15-14-16-11-8-7-9-12-16/h7-9,11-12,14-15,17-18H,2-6,10,13H2,1H3 |

InChI Key |

AXEBZXVSNOWYPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C=CC1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 1 Phenyl 1 Undecen 3 Ol and Its Stereoisomers

Development of Enantioselective Synthesis Pathways for (E)-1-Phenyl-1-undecen-3-ol

The creation of the chiral center at the C-3 position of (E)-1-phenyl-1-undecen-3-ol with a specific stereochemistry is a significant challenge. Enantioselective synthesis pathways are designed to produce one enantiomer in preference to the other.

Chiral catalysts are instrumental in the asymmetric synthesis of allylic alcohols. nih.gov These catalysts, often complexed with transition metals, create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer. For instance, ruthenium-JOSIPHOS catalysts have been effectively used in the conversion of primary alcohols into chiral allylic alcohols with high levels of stereocontrol. nih.gov This process, known as hydrogen autotransfer, involves the in-situ generation of an aldehyde and a ruthenium hydride, which then participate in a vinylation reaction. nih.gov Similarly, chiral phosphoric acids have been shown to catalyze the asymmetric allylation of ketones, yielding tertiary chiral alcohols with high enantiopurity. nih.gov The choice of catalyst and ligand is critical and can be fine-tuned to optimize both reactivity and enantioselectivity. researchgate.netnumberanalytics.com

Catalytic asymmetric allylic alkylation (AAA) is another powerful strategy for constructing carbon-carbon bonds and generating stereocenters. chemrxiv.org This method can involve the use of various transition metal catalysts, including palladium, copper, iridium, and rhodium, in conjunction with chiral ligands. scispace.comresearchgate.netrug.nl For example, copper-catalyzed asymmetric addition of Grignard reagents to 3-bromopropenyl esters, using ligands like Taniaphos, provides a practical route to chiral allylic alcohols. organic-chemistry.org

Table 1: Examples of Chiral Catalysts in Allylic Alcohol Synthesis

| Catalyst System | Reaction Type | Key Features |

| Ruthenium-JOSIPHOS | Hydrogen Autotransfer | Converts primary alcohols to chiral allylic alcohols with excellent stereocontrol. nih.gov |

| Chiral Phosphoric Acids (e.g., TRIP) | Asymmetric Allylation | Catalyzes the addition of organozinc reagents to ketones to form tertiary chiral alcohols. nih.gov |

| Copper-Taniaphos | Asymmetric Allylic Alkylation | Employs Grignard reagents for the synthesis of chiral allylic esters, precursors to allylic alcohols. organic-chemistry.org |

| Palladium-based catalysts | Asymmetric Allylic Alkylation | Versatile for various C-C bond formations leading to chiral allylic alcohols. chemrxiv.orgresearchgate.net |

Asymmetric Approaches Utilizing Organometallic Reagents (e.g., Tantalum- or Niobium-Alkyne Complexes)

Organometallic reagents play a crucial role in many asymmetric synthetic strategies. rug.nl While specific examples detailing the use of tantalum or niobium-alkyne complexes for the direct synthesis of (E)-1-phenyl-1-undecen-3-ol are not prevalent in the provided search results, the general principles of using organometallic reagents in asymmetric synthesis are well-established. These reagents can act as nucleophiles in addition reactions to carbonyl compounds, a common method for creating the alcohol functionality.

The versatility of organometallic reagents, such as Grignard, organolithium, organoaluminum, organozinc, and organozirconium reagents, in copper-catalyzed asymmetric allylic alkylation highlights their importance. rug.nl These reactions often provide high chemo-, regio-, and enantioselectivities. rug.nl The development of new ligands and reaction conditions continues to expand the scope of these transformations, allowing for the use of highly reactive nucleophiles. rug.nl

Stereocontrolled alkenylation and hydroxyalkylation are fundamental bond-forming strategies for the synthesis of allylic alcohols. youtube.com Alkenylation involves the formation of the carbon-carbon double bond, while hydroxyalkylation introduces the hydroxyl group.

A notable strategy involves the catalytic asymmetric addition of vinyl nucleophiles to aldehydes. scispace.com This approach directly constructs the allylic alcohol framework with control over the newly formed stereocenter. Ruthenium-catalyzed hydrogen auto-transfer mediated by 2-butyne (B1218202) offers a method for the site-selective conversion of primary alcohols to allylic alcohols. nih.gov This reaction proceeds through the formation of a transient aldehyde and a vinylruthenium species that adds to the carbonyl group. nih.gov

Furthermore, dual palladium/photoredox catalysis has emerged as an effective method for the asymmetric synthesis of homoallylic alcohols. chemrxiv.org This strategy utilizes the regio- and enantioselective decarboxylative allylic alkylation of vinyl cyclic carbonates. chemrxiv.org

Regioselective Synthesis of the 1-Undecen-3-ol Carbon Framework

The regioselective construction of the carbon skeleton of 1-undecen-3-ol is essential to ensure the correct placement of the phenyl group, the double bond, and the hydroxyl group.

Controlling the position and geometry of the carbon-carbon double bond is a critical aspect of synthesizing (E)-1-phenyl-1-undecen-3-ol. The Heck-Matsuda arylation offers a method for the arylation of allylic alcohols, although controlling regioselectivity can be challenging and is influenced by the steric and electronic properties of the alkene. nih.gov

The Horner-Wadsworth-Emmons reaction is a well-known method for achieving E-selective alkene formation from ketones. fiveable.me This reaction utilizes phosphonate (B1237965) esters to generate the desired trans-double bond geometry. Another powerful tool is ring-closing metathesis (RCM), which has been used in the synthesis of chiral building blocks and can be applied to establish specific double bond configurations. organic-chemistry.org

Isomerization reactions can also be employed to control double bond position. For example, rhenium-based catalysts can promote the 1,3-isomerization of allylic alcohols, often leading to the thermodynamically preferred isomer. organic-chemistry.org

Functional group interconversions are fundamental transformations in organic synthesis that allow for the introduction of the alcohol group at the desired position. solubilityofthings.comstudylib.net A common approach is the reduction of a corresponding carbonyl compound. imperial.ac.uk For instance, a ketone at the C-3 position of the undecene framework can be reduced to the secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). fiveable.me

Alternatively, the alcohol can be introduced via nucleophilic substitution, for example, by replacing a leaving group such as a halide with a hydroxide (B78521) ion. solubilityofthings.comub.edu Oxidation-reduction reactions are also pivotal; a primary alcohol can be oxidized to an aldehyde, which can then undergo further reactions before a final reduction step to the desired secondary alcohol. solubilityofthings.com The choice of reagents and reaction conditions is crucial for achieving the desired transformation without affecting other functional groups in the molecule. fiveable.meimperial.ac.uk

Exploration of Novel Carbon-Carbon and Carbon-Oxygen Bond-Forming Reactions

The creation of the bond between the phenyl-substituted vinyl group and the hydroxyl-bearing carbon is a critical step in the synthesis of (E)-1-Phenyl-1-undecen-3-ol. This can be achieved through various sophisticated chemical transformations.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon bonds. Several of these methodologies can be adapted for the synthesis of (E)-1-Phenyl-1-undecen-3-ol and its analogs.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.govnih.govyoutube.com For the synthesis of a precursor to the target molecule, a potential pathway could involve the reaction of an aryl halide, such as iodobenzene, with an appropriate α,β-unsaturated carbonyl compound. For instance, the palladium-catalyzed arylation of allylic alcohols can lead to β-arylated aldehydes and ketones. researchgate.net A general representation of the Heck reaction is the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. beilstein-journals.orgmdpi.comresearchgate.netnih.gov A plausible route to (E)-1-Phenyl-1-undecen-3-ol could involve the coupling of a phenylboronic acid with a suitable vinyl halide or triflate derived from the undecenone backbone. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.comnih.gov

Nozaki-Hiyama-Kishi (NHK) Reaction: The Nozaki-Hiyama-Kishi (NHK) reaction is a chemoselective coupling of an aldehyde with an allyl or vinyl halide, mediated by a chromium(II) salt and a catalytic amount of a nickel(II) or palladium(II) salt. jk-sci.comwikipedia.orgillinois.eduorganic-chemistry.orgnih.gov This reaction is particularly noted for its high selectivity for aldehydes and its tolerance of other functional groups. wikipedia.org A potential application for synthesizing the target molecule would be the reaction of benzaldehyde (B42025) with a vinyl halide derived from 1-octene. The NHK reaction is known to favor 1,2-addition products with α,β-unsaturated aldehydes. wikipedia.org Palladium acetate (B1210297) can also serve as an effective cocatalyst in this reaction. jk-sci.comwikipedia.org

Table 1: Comparison of Potential Palladium-Catalyzed Reactions for the Synthesis of (E)-1-Phenyl-1-undecen-3-ol Precursors

| Reaction | Typical Reactants | Catalyst System | Key Advantages |

|---|---|---|---|

| Heck Reaction | Aryl Halide + Alkene | Pd(OAc)₂, PdCl₂, or Tetrakis(triphenylphosphine)palladium(0) with a base | Good for forming substituted alkenes. wikipedia.org |

| Suzuki Coupling | Organoboron Compound + Organohalide | Pd(0) complex (e.g., Pd(PPh₃)₄) and a base | Mild reaction conditions, high functional group tolerance. mdpi.comnih.gov |

| Nozaki-Hiyama-Kishi Reaction | Aldehyde + Allyl/Vinyl Halide | CrCl₂ with catalytic NiCl₂ or Pd(OAc)₂ | High chemoselectivity for aldehydes. jk-sci.comwikipedia.org |

Addition Reactions of Carbonyl Compounds to Unsaturated Substrates

A more direct and classical approach to (E)-1-Phenyl-1-undecen-3-ol involves the 1,2-addition of an organometallic reagent to an α,β-unsaturated aldehyde.

Grignard Addition: The addition of a Grignard reagent to an aldehyde is a fundamental carbon-carbon bond-forming reaction. For the synthesis of (E)-1-Phenyl-1-undecen-3-ol, the reaction of cinnamaldehyde (B126680) with octylmagnesium bromide would directly yield the desired product. Grignard reagents typically favor 1,2-addition to α,β-unsaturated aldehydes, which is crucial for the formation of the allylic alcohol. libretexts.orgnih.gov The reaction proceeds via nucleophilic attack of the organomagnesium compound on the carbonyl carbon. libretexts.org The high reactivity of allylmagnesium reagents can be advantageous, even with seemingly simple electrophiles. nih.gov

Organolithium Addition: Similar to Grignard reagents, organolithium reagents are potent nucleophiles that readily add to aldehydes. The reaction of cinnamaldehyde with octyllithium would also produce (E)-1-Phenyl-1-undecen-3-ol. Organolithium reagents also generally favor 1,2-addition to α,β-unsaturated aldehydes. libretexts.org

The stereoselectivity of these additions can often be influenced by the specific reagents, solvents, and reaction conditions used. jst.go.jp

Table 2: Addition Reactions for the Synthesis of (E)-1-Phenyl-1-undecen-3-ol

| Reaction | Reactant 1 | Reactant 2 | Product | Key Features |

|---|---|---|---|---|

| Grignard Addition | Cinnamaldehyde | Octylmagnesium bromide | (E)-1-Phenyl-1-undecen-3-ol | Favors 1,2-addition; highly reactive. libretexts.orgnih.gov |

| Organolithium Addition | Cinnamaldehyde | Octyllithium | (E)-1-Phenyl-1-undecen-3-ol | Strong nucleophile; favors 1,2-addition. libretexts.org |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and controlling stereoselectivity.

Palladium-Catalyzed Reactions: The mechanisms of palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are generally well-understood and proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki), migratory insertion, and reductive elimination. nih.gov In the direct arylation of allylic alcohols, mechanistic studies suggest that the C-O bond dissociation is often the rate-determining step. mdpi.com Some studies propose a cooperative hydrogen-bonding array that can facilitate the rate-limiting C-O oxidative addition. mdpi.comresearchgate.net The mechanism for palladium-catalyzed allylic C-H activation has also been investigated, with evidence pointing to a turnover-limiting C-H bond breaking step. acs.org

Addition of Organometallic Reagents: The mechanism of the 1,2-addition of Grignard and organolithium reagents to carbonyls involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. libretexts.org This forms a tetrahedral alkoxide intermediate, which is then protonated upon workup to yield the alcohol. For α,β-unsaturated aldehydes, there is a competition between 1,2- and 1,4-addition. The preference for 1,2-addition with "hard" nucleophiles like Grignard and organolithium reagents is often explained by the Hard-Soft Acid-Base (HSAB) principle, where the hard nucleophile prefers to attack the harder electrophilic center, the carbonyl carbon. The stereochemical outcome of these additions can sometimes be predicted using models like the Felkin-Anh model, although the diastereoselectivity of allylmagnesium reagents can be complex and may not always conform to these models. nih.gov

Chemical Reactivity and Derivatization Studies of E 1 Phenyl 1 Undecen 3 Ol

Transformations Involving the Carbon-Carbon Double Bond

The reactivity of the carbon-carbon double bond in (E)-1-phenyl-1-undecen-3-ol is central to its chemical character. Its position, conjugated with the phenyl ring, influences its susceptibility to various addition and oxidation reactions.

Hydrogenation and Other Reductive Processes

The catalytic hydrogenation of the carbon-carbon double bond in (E)-1-phenyl-1-undecen-3-ol can be achieved using various standard catalyst systems. This process typically leads to the saturation of the alkene, yielding 1-phenylundecan-3-ol. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (e.g., hydrogen pressure, temperature, solvent) can influence the efficiency and selectivity of the reduction. While specific studies detailing the catalytic hydrogenation of (E)-1-phenyl-1-undecen-3-ol are not widely available in peer-reviewed literature, the hydrogenation of similar allylic alcohols is a well-established transformation. For related compounds like 1-phenyl-1-propyne, studies have shown that catalysts can be tuned for high selectivity in reducing triple bonds to double bonds, suggesting that selective reduction in more complex molecules is feasible. nih.govmdpi.com

Oxidation Reactions, Including Epoxidation

The oxidation of the double bond in allylic alcohols like (E)-1-phenyl-1-undecen-3-ol can lead to the formation of epoxides. The epoxidation of allylic alcohols is a well-studied class of reactions, with methods like the Sharpless epoxidation being prominent for achieving high stereoselectivity. wikipedia.org The hydroxyl group can direct the oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or titanium-based catalysts, to one face of the alkene, resulting in a high degree of facial selectivity. wikipedia.orglibretexts.org For cyclic allylic alcohols, this directing effect is pronounced. wikipedia.org While specific data for (E)-1-phenyl-1-undecen-3-ol is scarce, research on various allylic alcohols demonstrates that epoxidation with agents like hydrogen peroxide, catalyzed by metal complexes such as niobium or manganese, can proceed efficiently, often in environmentally benign solvents like water. researchgate.netrsc.org The product of such a reaction would be (E)-1-phenyl-2,3-epoxyundecan-1-ol.

Electrophilic and Nucleophilic Addition Reactions Across the Alkene

The double bond of (E)-1-phenyl-1-undecen-3-ol is susceptible to a range of electrophilic and nucleophilic addition reactions. Due to the activating effect of the phenyl group, electrophilic additions, such as hydrohalogenation or hydration, would be expected to proceed readily. The regioselectivity of these reactions is influenced by the electronic effects of the phenyl group and the hydroxyl group. Comprehensive studies detailing these specific addition reactions for (E)-1-phenyl-1-undecen-3-ol are not readily found in the surveyed literature.

Reactions at the Hydroxyl Functional Group

The secondary hydroxyl group is another key site for the derivatization of (E)-1-phenyl-1-undecen-3-ol, allowing for the formation of esters, ethers, and carbonyl compounds.

Esterification and Etherification Reactions

The secondary alcohol functionality of (E)-1-phenyl-1-undecen-3-ol can undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. This reaction is one of the most fundamental transformations in organic synthesis. nih.gov Catalytic methods for allylic esterification have been developed that can couple allylic alcohols directly with carboxylic acids. organic-chemistry.org For instance, palladium-catalyzed reactions can form allylic esters from terminal olefins and carboxylic acids. nih.gov While specific examples for (E)-1-phenyl-1-undecen-3-ol are not detailed, patents describe general processes for the esterification of allyl-type alcohols, noting that side reactions like ether formation can be suppressed by using the corresponding ether as an azeotrope former. google.comgoogle.com Etherification, to produce the corresponding ether, can also be accomplished under appropriate conditions, typically involving reaction with an alkyl halide in the presence of a base.

Selective Oxidation to Carbonyl Compounds

Selective oxidation of the secondary hydroxyl group in (E)-1-phenyl-1-undecen-3-ol, without affecting the carbon-carbon double bond, yields the corresponding α,β-unsaturated ketone, (E)-1-phenyl-1-undecen-3-one. A variety of oxidizing agents are available for this transformation. Enzymatic methods, using alcohol dehydrogenases, have been shown to be effective for the enantioselective oxidation of similar compounds like 1-phenyl-1,2-ethanediol, although product inhibition can be a challenge. nih.govresearchgate.net Chemical oxidants are also widely used. For example, chromium trioxide can oxidize equatorial allylic alcohols to the corresponding enones. rsc.org Other modern methods for the selective oxidation of alcohols to aldehydes and ketones are also well-documented for a range of substrates. rsc.org

Nucleophilic Substitution Reactions and Rearrangements

The allylic hydroxyl group in (E)-1-phenyl-1-undecen-3-ol is a key determinant of its reactivity, particularly in nucleophilic substitution reactions. The presence of the phenyl group and the extended alkyl chain introduces electronic and steric factors that influence the course and outcome of these transformations.

Direct substitution of the hydroxyl group is generally unfavorable due to its poor leaving group character. Consequently, activation of the hydroxyl group is a prerequisite for most nucleophilic substitutions. This can be achieved by protonation under acidic conditions or by conversion to a more effective leaving group, such as a tosylate or a halide.

Studies on analogous 1-phenyl-substituted allylic alcohols have demonstrated that these substrates readily undergo nucleophilic substitution. For instance, the reaction of 1-phenyl-2-propanol (B48451) derivatives with nucleophiles has been shown to proceed with inversion of configuration, indicative of an S(_N)2-type mechanism. libretexts.org In the case of (E)-1-phenyl-1-undecen-3-ol, the secondary nature of the carbon bearing the hydroxyl group and the potential for stabilization of a carbocationic intermediate by the adjacent phenyl group suggest that both S(_N)1 and S(_N)2 pathways are plausible, depending on the reaction conditions and the nature of the nucleophile.

A variety of nucleophiles, including halides, amines, and carbon nucleophiles, can be employed in these substitution reactions. For example, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to promote the direct allylic substitution of aromatic allylic alcohols with nitrogen and carbon nucleophiles in high yields. acs.org

A competing process in these reactions is the S(_N)2' reaction, an allylic rearrangement where the nucleophile attacks the γ-carbon of the allylic system, leading to a constitutional isomer. The regioselectivity of the nucleophilic attack is influenced by the steric hindrance at the α- and γ-carbons and the electronic properties of the substituents. In (E)-1-phenyl-1-undecen-3-ol, the bulky phenyl group at the α-position may favor nucleophilic attack at the less hindered γ-position.

A representative set of conditions for nucleophilic substitution on analogous allylic alcohols is presented in the table below.

Table 1: Representative Nucleophilic Substitution Reactions on Analogous Allylic Alcohols

| Substrate Analogue | Nucleophile | Catalyst/Solvent | Product(s) | Observations |

|---|---|---|---|---|

| 1-Phenyl-2-propen-1-ol | Aniline | HFIP | Allylic amination product | High yield of the direct substitution product. acs.org |

| Cinnamyl Alcohol | Indole | TFE | Allylic alkylation product | Regioselective formation of the C-alkylation product. acs.org |

| (E)-1,3-Diphenylallyl Acetate (B1210297) | Various | Water | Alkylation, amination, O-allylation products | Transition-metal-free, green protocol with excellent yields. rsc.org |

| Allylic Alcohols | Triethyl Phosphite | ZnI(_2) | Allylic phosphonates | Suggests an S(_N)1-like process with loss of stereochemistry. acs.org |

Rearrangement Reactions and Isomerization Pathways

(E)-1-Phenyl-1-undecen-3-ol, possessing a vinyl phenyl carbinol scaffold, is susceptible to various rearrangement and isomerization reactions, often catalyzed by acid or transition metals. These reactions can lead to a diverse array of structural isomers, highlighting the compound's synthetic versatility.

One of the primary isomerization pathways involves the migration of the double bond. Under acidic conditions or in the presence of transition metal catalysts, the double bond can shift to form more stable isomers. libretexts.org For instance, palladium-catalyzed isomerization of allyl phenyl ethers has been shown to yield predominantly the corresponding cis- and trans-prop-1-enyl ethers. libretexts.org A similar transformation for (E)-1-phenyl-1-undecen-3-ol would lead to the formation of 1-phenylundec-2-en-3-ol isomers.

Acid-catalyzed rearrangements can also proceed via carbocationic intermediates. Protonation of the hydroxyl group followed by the loss of water generates a secondary allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized between the α- and γ-carbons. This delocalization can lead to the formation of a mixture of products upon nucleophilic attack. Furthermore, 1,2-hydride or 1,2-alkyl shifts can occur, leading to more stable carbocationic species and subsequently to rearranged products.

The researchgate.netresearchgate.net-sigmatropic rearrangement of the phenylthio group in substituted allyl phenyl sulfides has been observed to occur under thermal, photochemical, and acid-catalyzed conditions, suggesting that analogous rearrangements could be possible for derivatives of (E)-1-phenyl-1-undecen-3-ol. masterorganicchemistry.com

The table below summarizes potential rearrangement and isomerization reactions based on studies of analogous systems.

Table 2: Potential Rearrangement and Isomerization Reactions

| Reaction Type | Catalyst/Conditions | Potential Product(s) from (E)-1-Phenyl-1-undecen-3-ol | Mechanistic Insight |

|---|---|---|---|

| Double Bond Isomerization | PdCl(_2)(PhCN)(_2) / Benzene | 1-Phenylundec-2-en-3-ol (cis/trans) | Involves a π-allyl(hydrido)palladium complex intermediate. libretexts.org |

| Acid-Catalyzed Rearrangement | Strong Acid (e.g., H(_2)SO(_4)) | Mixture of isomeric alcohols and dienes | Proceeds via a resonance-stabilized allylic carbocation. |

| Allylic Rearrangement (S(_N)2') | Nucleophile/Lewis Acid | 3-Substituted-1-phenyl-1-undecene | Concerted attack at the γ-carbon with double bond migration. |

Investigating Polymerization or Oligomerization Potential of Analogous Alkenols

The presence of a polymerizable vinyl group in (E)-1-phenyl-1-undecen-3-ol suggests a potential for polymerization or oligomerization. However, the direct polymerization of allylic alcohols can be challenging due to degradative chain transfer to the monomer. Studies on the polymerization of vinyl monomers provide insights into the potential behavior of analogous alkenols.

The styrene (B11656) moiety within the molecule is known to undergo radical, cationic, and anionic polymerization. The oligomerization of vinyl monomers, including styrenes, has been studied extensively. For instance, low molecular weight polystyrenes can be synthesized by radical polymerization in the presence of catalytic chain-transfer agents. researchgate.net

The oligomerization of vinyl ethers initiated by HCl/ZnCl(_2) has been shown to be a controlled cationic process. researchgate.net It is conceivable that under appropriate catalytic conditions, (E)-1-phenyl-1-undecen-3-ol or its derivatives could undergo controlled oligomerization. The bulky nature of the undecyl chain and the phenyl group would likely influence the stereochemistry and the degree of polymerization.

Research on the characterization of phenyl-capped vinyl-terminated oligomers of styrene has shown that the end groups and tacticity can be controlled. researchgate.net This suggests that if polymerization of (E)-1-phenyl-1-undecen-3-ol were to occur, the resulting oligomers could possess specific stereochemical features.

The table below outlines potential polymerization/oligomerization approaches based on analogous systems.

Table 3: Potential Polymerization/Oligomerization Approaches for Analogous Alkenols | Polymerization Type | Initiator/Catalyst System | Monomer Analogue | Resulting Polymer/Oligomer Structure | Key Findings | | :--- | :--- | :--- | :--- | :--- | | Radical Polymerization | Radical Initiator + Chain-Transfer Agent | Styrene | Phenyl-capped vinyl-terminated oligomers | Control over molecular weight and end-groups. researchgate.net | | Cationic Polymerization | HCl/ZnCl(_2) | Vinyl Ethers | Controlled oligomers | Potential for side reactions depending on functional groups. researchgate.net | | Anionic Polymerization | Organolithium reagents | 2-Vinylpyridine | Stereoselective formation of dimers and oligomers. researchgate.net |

Advanced Spectroscopic Characterization and Analytical Techniques for E 1 Phenyl 1 Undecen 3 Ol

Elucidation of Stereochemistry and Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural analysis of (E)-1-Phenyl-1-undecen-3-ol, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in determining the primary structure of the molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton. For (E)-1-Phenyl-1-undecen-3-ol, the protons of the phenyl group typically resonate in the aromatic region (δ 7.2-7.4 ppm). The vinyl protons (H-1 and H-2) exhibit characteristic shifts and a large coupling constant (J), which is diagnostic for the (E)-configuration of the double bond. The proton attached to the stereocenter (H-3) appears as a multiplet, and its coupling to adjacent protons provides further structural information. The long alkyl chain displays a series of overlapping multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the phenyl ring, the double bond, the carbon bearing the hydroxyl group (C-3), and the carbons of the octyl chain all resonate at distinct chemical shifts. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is often used in conjunction with the standard ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Representative ¹H and ¹³C NMR Data for (E)-1-Phenyl-1-undecen-3-ol in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 6.62 (d, J = 15.8 Hz) | 131.5 |

| 2 | 6.25 (dd, J = 15.8, 6.4 Hz) | 129.8 |

| 3 | 4.18 (q, J = 6.4 Hz) | 74.2 |

| 4 | 1.65 (m) | 37.5 |

| 5 | 1.40 (m) | 25.3 |

| 6 | 1.28 (m) | 29.5 |

| 7 | 1.28 (m) | 29.4 |

| 8 | 1.28 (m) | 29.2 |

| 9 | 1.28 (m) | 31.8 |

| 10 | 1.28 (m) | 22.7 |

| 11 | 0.88 (t, J = 6.8 Hz) | 14.1 |

| C₁' (ipso) | - | 136.8 |

| C₂'/C₆' (ortho) | 7.35 (d, J = 7.4 Hz) | 126.5 |

| C₃'/C₅' (meta) | 7.30 (t, J = 7.4 Hz) | 128.6 |

| C₄' (para) | 7.24 (t, J = 7.4 Hz) | 127.6 |

| OH | 1.75 (br s) | - |

Note: The presented data is a representative example based on the analysis of structurally similar compounds.

To gain deeper insights into the molecular structure and to unambiguously assign all proton and carbon signals, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For (E)-1-Phenyl-1-undecen-3-ol, COSY correlations are expected between H-1 and H-2, H-2 and H-3, H-3 and the protons on C-4, and throughout the alkyl chain, confirming the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For (E)-1-Phenyl-1-undecen-3-ol, a NOESY experiment can further confirm the (E)-stereochemistry of the double bond by showing a correlation between H-1 and H-2, while the absence of a strong correlation between these protons would suggest a cis relationship.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of (E)-1-Phenyl-1-undecen-3-ol, confirming its molecular formula of C₁₇H₂₆O.

Table 2: Representative HRMS Data for (E)-1-Phenyl-1-undecen-3-ol

| Ion | Calculated Exact Mass | Measured Exact Mass |

| [M+H]⁺ | 247.2056 | 247.2058 |

| [M+Na]⁺ | 269.1876 | 269.1879 |

Note: The presented data is a representative example.

In tandem mass spectrometry, the molecular ion is isolated and subjected to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. For (E)-1-Phenyl-1-undecen-3-ol, characteristic fragmentation pathways include the loss of a water molecule from the molecular ion, cleavage of the C-C bond adjacent to the hydroxyl group, and various cleavages along the alkyl chain. Analysis of these fragmentation patterns helps to confirm the connectivity and functional groups present in the molecule.

Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis

Chromatographic methods are essential for assessing the purity of the synthesized (E)-1-Phenyl-1-undecen-3-ol and for its separation from reaction byproducts or stereoisomers.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. The retention factor (Rƒ) value on a silica (B1680970) gel plate provides a qualitative measure of the compound's polarity.

Column Chromatography: This technique is used for the purification of the compound on a larger scale. By selecting an appropriate solvent system, (E)-1-Phenyl-1-undecen-3-ol can be effectively separated from impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): GC and HPLC are powerful techniques for determining the purity of the final product with high accuracy. When coupled with a mass spectrometer (GC-MS or LC-MS), these methods provide both retention time and mass spectral data, further confirming the identity and purity of the compound. For chiral compounds like (E)-1-Phenyl-1-undecen-3-ol, chiral HPLC or chiral GC, using a chiral stationary phase, is employed to separate and quantify the enantiomers, thus determining the enantiomeric excess (ee) of the product.

Table 3: Representative Chromatographic Data for (E)-1-Phenyl-1-undecen-3-ol

| Technique | Conditions | Observation |

| TLC | Silica gel, Hexane:Ethyl Acetate (B1210297) (4:1) | Rƒ = 0.35 |

| Chiral HPLC | Chiralcel OD-H column, Hexane:Isopropanol (B130326) (98:2) | Retention times for enantiomers may vary |

Note: The presented data is a representative example.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like (E)-1-phenyl-1-undecen-3-ol. The gas chromatograph separates the compound from a mixture based on its boiling point and interaction with the stationary phase of the GC column, while the mass spectrometer provides information about its molecular weight and structure through fragmentation patterns.

For the analysis of (E)-1-phenyl-1-undecen-3-ol, a non-polar or medium-polarity capillary column, such as one coated with 5% phenyl-polysiloxane, is typically employed. The temperature program would be optimized to ensure good peak shape and resolution. Due to the presence of a hydroxyl group, derivatization, for instance, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) (TMS) ether, can be employed to improve volatility and thermal stability, leading to better chromatographic performance. nih.gov

The electron ionization (EI) mass spectrum of underivatized (E)-1-phenyl-1-undecen-3-ol is expected to show a molecular ion peak ([M]⁺), although it may be of low intensity due to the lability of the alcohol. researchgate.net The fragmentation pattern will be characteristic of an allylic alcohol with a phenyl group. Key fragmentation pathways would likely include:

Loss of a water molecule ([M-18]⁺): This is a common fragmentation for alcohols. researchgate.net

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For a secondary alcohol, this can lead to the loss of the alkyl chain.

Benzylic cleavage: Favorable cleavage at the benzylic position, leading to the formation of a stable benzyl (B1604629) or tropylium (B1234903) cation (m/z 91).

Cleavage of the alkyl chain: Fragmentation of the C8H17 alkyl chain.

The mass spectrum of the TMS derivative would show a prominent molecular ion peak and characteristic fragments resulting from the cleavage of the C-O-Si bond and rearrangements involving the TMS group. nih.gov

Table 1: Predicted Key Mass Fragments for (E)-1-Phenyl-1-undecen-3-ol and its TMS Derivative

| Fragment | Predicted m/z (Underivatized) | Predicted m/z (TMS Derivative) | Description |

| [M]⁺ | 246 | 318 | Molecular ion |

| [M-H₂O]⁺ | 228 | - | Loss of water from the alcohol |

| [M-CH₃]⁺ | - | 303 | Loss of a methyl group from the TMS ether |

| [C₇H₇]⁺ | 91 | 91 | Tropylium ion, characteristic of a phenyl group |

| [C₆H₅CH=CH]⁺ | 103 | 103 | Styryl cation |

| [C₆H₅CH=CH-CH=OH]⁺ | 133 | - | Fragment from cleavage of the C3-C4 bond |

| [(CH₃)₃Si]⁺ | - | 73 | Trimethylsilyl cation |

| [M-C₈H₁₇]⁺ | 133 | 205 | Loss of the octyl radical |

High-Performance Liquid Chromatography (HPLC), Including Chiral Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of (E)-1-phenyl-1-undecen-3-ol, particularly for its enantioselective separation. researchgate.net Due to the presence of a chiral center at the C3 position, this compound exists as a pair of enantiomers. Distinguishing between these enantiomers is critical, as they may exhibit different biological activities.

Chiral HPLC is the method of choice for separating these enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support, are widely used and have shown great success in separating a broad range of chiral compounds, including allylic alcohols. researchgate.netnist.gov Columns like Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) would be suitable candidates for method development. nist.gov

The separation can be performed in either normal-phase or reversed-phase mode. In normal-phase mode, a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol (B145695) is commonly used. researchgate.net In reversed-phase mode, mixtures of water or buffer with acetonitrile (B52724) or methanol (B129727) are employed. sigmaaldrich.com The choice of mobile phase and its composition, as well as the column temperature, are critical parameters that need to be optimized to achieve baseline separation of the enantiomers.

Table 2: Hypothetical HPLC Method for Chiral Separation of (E)-1-Phenyl-1-undecen-3-ol Enantiomers

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers of the compound. |

The retention times and the resolution factor (Rs) would be determined experimentally to validate the method. The order of elution of the enantiomers would depend on the specific CSP and the mobile phase used.

Vibrational (Infrared, IR) and Electronic (Ultraviolet-Visible, UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Analysis

Vibrational and electronic spectroscopy provide valuable information about the functional groups and the extent of conjugation within the (E)-1-phenyl-1-undecen-3-ol molecule.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrations of the functional groups present. The IR spectrum of (E)-1-phenyl-1-undecen-3-ol is expected to show distinct absorption bands corresponding to the hydroxyl group, the carbon-carbon double bond, and the aromatic ring. A spectrum of the structurally similar trans-cinnamyl alcohol shows characteristic peaks that can be used for comparison. chemicalbook.comresearchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for (E)-1-Phenyl-1-undecen-3-ol

| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching vibration of the alcohol O-H bond, often broadened due to hydrogen bonding. |

| C-H (aromatic) | 3000-3100 | Stretching vibrations of C-H bonds on the phenyl ring. |

| C-H (aliphatic) | 2850-2960 | Stretching vibrations of C-H bonds in the undecenyl chain. |

| C=C (alkene, trans) | 1660-1680 | Stretching vibration of the carbon-carbon double bond. |

| C=C (aromatic) | 1450-1600 | Stretching vibrations within the phenyl ring. |

| C-O (alcohol) | 1000-1260 | Stretching vibration of the carbon-oxygen single bond. |

| C-H out-of-plane bend (trans) | 960-980 | Characteristic bending vibration for a trans-disubstituted alkene. |

| C-H out-of-plane bend (aromatic) | 690-770 | Bending vibrations indicating monosubstitution on the phenyl ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. The (E)-1-phenyl-1-undecen-3-ol molecule contains a phenyl group conjugated with a carbon-carbon double bond (a styryl system). This conjugation leads to characteristic UV absorption maxima. The UV spectrum of the related compound cinnamaldehyde (B126680) shows a strong absorption band around 280-290 nm, which is attributed to the π → π* transition of the conjugated system. researchgate.netshimadzu.com A similar absorption is expected for (E)-1-phenyl-1-undecen-3-ol.

The position of the absorption maximum (λ_max) is influenced by the extent of conjugation and the solvent used. The presence of the hydroxyl group is not expected to significantly shift the λ_max compared to other styryl compounds.

Table 4: Predicted UV-Vis Absorption Data for (E)-1-Phenyl-1-undecen-3-ol in Ethanol

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | ~250-260 | High | Phenyl group |

| π → π | ~280-290 | Moderate to High | Phenyl group conjugated with C=C double bond |

The combination of these spectroscopic and chromatographic techniques provides a robust framework for the unambiguous identification, structural elucidation, and chiral analysis of (E)-1-phenyl-1-undecen-3-ol.

Computational and Theoretical Investigations of E 1 Phenyl 1 Undecen 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic structure of a molecule. For (E)-1-phenyl-1-undecen-3-ol, these calculations would reveal how electron density is distributed across the molecule, which is key to understanding its stability and reactivity.

The molecule features a conjugated system comprising the phenyl group and the adjacent carbon-carbon double bond. This conjugation significantly influences its electronic properties. A central part of the analysis involves the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and the kinetic stability of the molecule. libretexts.orglibretexts.org In conjugated systems like this one, the HOMO-LUMO gap is generally smaller than in non-conjugated analogues, suggesting higher reactivity. reddit.comresearchgate.net

Calculations would likely show that the HOMO and LUMO are primarily localized over the π-system of the phenyl ring and the C=C double bond. An electrostatic potential (ESP) map would also be generated to visualize regions of positive and negative charge. This map would likely indicate a negative potential around the electron-rich oxygen atom of the hydroxyl group and the π-system of the aromatic ring, highlighting these as potential sites for electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic interaction or as a hydrogen bond donor.

Table 1: Hypothetical Calculated Electronic Properties of (E)-1-Phenyl-1-undecen-3-ol (Note: These values are illustrative and represent typical results from a DFT calculation, such as at the B3LYP/6-31G(d) level of theory.)

| Property | Hypothetical Value | Description |

| HOMO Energy | -6.20 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.55 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.65 eV | Energy difference indicating chemical reactivity. |

| Dipole Moment | 1.85 D | A measure of the molecule's overall polarity. |

Conformational Analysis and Energy Landscapes of the Molecule

(E)-1-Phenyl-1-undecen-3-ol is a flexible molecule with several rotatable single bonds, leading to a complex potential energy surface (PES) with numerous possible conformations. Conformational analysis is crucial for identifying the most stable, low-energy structures that the molecule is likely to adopt. nih.govnih.gov

The primary method for this analysis is a relaxed PES scan. uni-muenchen.deq-chem.com This involves systematically rotating specific dihedral angles in the molecule while optimizing the rest of the geometry at each step to find the lowest energy pathway. readthedocs.ioacs.org For this molecule, key dihedral angles for scanning would include:

The torsion angle involving the phenyl group and the vinyl group to understand the rotational barrier and preference for planarity.

The C-C single bonds within the eight-carbon alkyl chain to determine its preferred folding or extended arrangement.

The dihedral angle around the C-O bond of the alcohol.

The results of these scans would generate a conformational energy landscape, identifying local and global energy minima corresponding to stable conformers. Steric hindrance between the bulky phenyl group and the alkyl chain, as well as potential weak intramolecular interactions such as a hydrogen bond between the hydroxyl proton and the π-electrons of the phenyl ring, would be the primary factors governing the relative energies of these conformers. uky.edu

Table 2: Hypothetical Relative Energies of Selected Conformers for (E)-1-Phenyl-1-undecen-3-ol (Note: Energies are relative to the lowest energy conformer (Global Minimum).)

| Conformer | Description | Key Dihedral Angles (Hypothetical) | Relative Energy (kJ/mol) |

| Conf-1 | Extended alkyl chain, phenyl anti-periplanar | C-C-C-C ≈ 180° | 0.0 (Global Minimum) |

| Conf-2 | Gauche kink in alkyl chain | One C-C-C-C ≈ 60° | +5.2 |

| Conf-3 | Folded chain, potential OH-π interaction | Chain folded back towards phenyl ring | +8.5 |

Transition State Modeling for Reaction Mechanism Elucidation

Transition state (TS) modeling is a powerful computational tool for investigating the mechanisms of chemical reactions. acs.org By locating the transition state structure—a first-order saddle point on the potential energy surface—one can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. researchgate.netpku.edu.cn

A relevant reaction to model for (E)-1-phenyl-1-undecen-3-ol would be its acid-catalyzed dehydration. This is a classic reaction for alcohols that can lead to the formation of a more extended conjugated system. libretexts.org Computational modeling could distinguish between different possible mechanisms, such as an E1 mechanism involving a stable, resonance-delocalized allylic carbocation, or a concerted E2 mechanism.

The computational process would involve identifying the structures of the reactant(s), product(s), and any intermediates. Then, specialized algorithms would be used to locate the transition state connecting them. Frequency calculations are performed to confirm the nature of each stationary point: reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org The calculated activation energy provides a quantitative measure of the reaction rate, allowing for comparison between different potential pathways.

Table 3: Hypothetical Calculated Activation Energies for Acid-Catalyzed Dehydration of (E)-1-Phenyl-1-undecen-3-ol (Note: Values are illustrative for a hypothetical reaction pathway.)

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

| Protonation of OH group | Formation of an oxonium ion intermediate | 15 |

| Loss of Water (TS1) | Rate-determining step, formation of allylic carbocation | 95 |

| Deprotonation | Formation of a conjugated diene product | 5 |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum chemical calculations provide detailed information on isolated molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with a solvent. researchgate.nettandfonline.com Given the amphiphilic nature of (E)-1-phenyl-1-undecen-3-ol—with its hydrophilic hydroxyl head and large hydrophobic phenyl and alkyl tail—its behavior in different solvents, especially water, would be of great interest. aip.orgnih.gov

An MD simulation would typically involve placing one or more molecules of (E)-1-phenyl-1-undecen-3-ol in a simulation box filled with explicit solvent molecules (e.g., water). The system's evolution is then simulated over nanoseconds by solving Newton's equations of motion for every atom. comp-physics-lincoln.org

These simulations would provide insights into:

Solvation Structure: How solvent molecules arrange around the solute. Radial distribution functions (RDFs) would quantify the probability of finding a solvent molecule at a certain distance from different parts of the solute, such as the hydroxyl group. numberanalytics.com

Hydrogen Bonding: The dynamics of hydrogen bonds formed between the molecule's hydroxyl group and surrounding water molecules, including their average number and lifetime. ucsb.eduacs.org

Hydrophobic Effects: The behavior of the long alkyl chain and the phenyl group in an aqueous environment, which would likely involve conformational changes to minimize their exposure to water.

Aggregation: At higher concentrations, simulations could model the self-assembly of molecules into larger structures like micelles, driven by hydrophobic interactions. aip.orgnih.gov

Solvent effects can significantly alter a molecule's conformational preferences and even its reaction mechanisms compared to the gas phase. numberanalytics.comrsc.org MD simulations are essential for capturing this crucial environmental influence.

Table 4: Hypothetical Molecular Dynamics Simulation Parameters in Aqueous Solution (Note: These parameters are illustrative of typical outputs from an MD simulation analysis.)

| Parameter | Hypothetical Value | Insight Provided |

| Average H-Bonds (OH to Water) | 2.5 | Quantifies the interaction of the hydrophilic group with the solvent. |

| RDF Peak (O-H···O_water) | 1.8 Å | Shows the most probable distance for hydrogen bonding. |

| Solvent Accessible Surface Area (SASA) - Hydrophobic part | 350 Ų | Measures the exposure of nonpolar regions to the solvent. |

Biochemical and Bioorganic Research on E 1 Phenyl 1 Undecen 3 Ol

Exploration of Biosynthetic Pathways and Potential Natural Occurrence

The biosynthesis of (E)-1-phenyl-1-undecen-3-ol in nature has not been explicitly documented. However, a plausible pathway can be postulated by drawing parallels with the well-established biosynthesis of phenylpropanoids and the metabolism of long-chain fatty acids. Phenylpropanoids, a diverse group of plant secondary metabolites, originate from the amino acid phenylalanine. ontosight.ai The initial steps involve the conversion of phenylalanine to cinnamic acid, which can then be activated to its coenzyme A (CoA) thioester. ontosight.ai

Concurrently, the biosynthesis of long-chain fatty alcohols is a known process in various organisms, including plants and insects, often starting from fatty acyl-CoAs. nih.govwikipedia.orgfrontiersin.org An enzymatic machinery, acyl-CoA reductase, is responsible for the reduction of these activated fatty acids to their corresponding alcohols. nih.gov

A hypothetical biosynthetic route to (E)-1-phenyl-1-undecen-3-ol could therefore involve a key condensation reaction, akin to an aldol (B89426) condensation, between benzaldehyde (B42025) (derived from the phenylpropanoid pathway) and an activated C10-carbonyl compound (derived from fatty acid metabolism). The resulting α,β-unsaturated ketone could then be stereoselectively reduced by a dehydrogenase or reductase to yield the (E)-allylic alcohol.

While the natural occurrence of (E)-1-phenyl-1-undecen-3-ol is not reported, structurally similar long-chain fatty alcohols are widespread in nature, serving as components of waxes and pheromones. wikipedia.orgfrontiersin.org Furthermore, cinnamyl alcohol and its derivatives are naturally found in plants like cinnamon. nih.gov The combination of these structural motifs in one molecule suggests that its natural discovery, perhaps in a plant or microbial species with a unique metabolic repertoire, remains a possibility.

Investigation of its Role as a Biochemical Intermediate or Precursor in Model Systems

The bifunctional nature of (E)-1-phenyl-1-undecen-3-ol, possessing both a reactive allylic alcohol moiety and a long lipophilic chain, suggests its potential as a versatile biochemical intermediate. In model systems, it could serve as a precursor for the synthesis of more complex, biologically active molecules. The hydroxyl group can be a site for esterification or etherification, while the double bond is amenable to various additions and oxidative cleavage.

For instance, the allylic alcohol functionality is a key structural feature in many natural products and pharmaceutical agents. Its presence in (E)-1-phenyl-1-undecen-3-ol makes it a potential substrate for enzymes that modify such groups, leading to the formation of epoxides, diols, or other functionalized derivatives. The long undecenyl chain could serve to anchor the molecule within lipid membranes, potentially positioning the phenyl and alcohol functionalities for specific interactions with membrane-associated proteins or other lipids.

While no direct studies have utilized (E)-1-phenyl-1-undecen-3-ol as a biochemical tool, related homoallylic alcohols are recognized as crucial precursors in the synthesis of complex natural products like polyketides. The strategic placement of the phenyl group and the extended alkyl chain could be exploited in synthetic biology and metabolic engineering to create novel bioactive compounds.

Structure-Activity Relationship (SAR) Studies in Related Chemical Series

Although specific structure-activity relationship (SAR) studies for (E)-1-phenyl-1-undecen-3-ol are not available, research on related cinnamyl alcohol derivatives provides valuable insights into how structural modifications might influence biological activity. The key structural components of (E)-1-phenyl-1-undecen-3-ol that would be critical in SAR studies are the phenyl ring, the (E)-configured double bond, the hydroxyl group at the C-3 position, and the length of the C-8 alkyl chain.

Studies on various cinnamyl alcohol derivatives have demonstrated a range of biological activities, including cytotoxic effects against tumor cell lines. nih.gov The substitution pattern on the phenyl ring is often a major determinant of activity. For example, the presence and position of hydroxyl or other functional groups on the aromatic ring can significantly impact the compound's interaction with biological targets. nih.gov

The length of the alkyl chain is another crucial factor that can modulate biological activity, primarily by influencing the compound's lipophilicity and its ability to interact with hydrophobic pockets in proteins or to partition into cellular membranes. The table below illustrates how the alkyl chain length in other classes of molecules can affect their biological properties.

| Compound Class | Effect of Increasing Alkyl Chain Length | Biological Activity | Reference |

| Monothiol-terminated alkyl carboxylic acids | Increased hydrophobicity, altered drug release profiles | Modulation of drug delivery | nih.gov |

| Amphiphilic selenolanes | Non-linear effect on cytotoxicity, improved antioxidant activity at optimal length | Cytotoxicity and antioxidant potential |

In the context of (E)-1-phenyl-1-undecen-3-ol, the undecenyl chain would confer significant lipophilicity, likely facilitating its incorporation into lipid bilayers. The optimal chain length for a specific biological activity would depend on the nature of the target and the cellular compartment in which it resides.

Enzymatic Transformations and Biocatalysis Involving (E)-1-Phenyl-1-undecen-3-ol and Analogs

The allylic alcohol functionality in (E)-1-phenyl-1-undecen-3-ol makes it a prime candidate for a variety of enzymatic transformations. Biocatalysis offers a powerful toolkit for the selective modification of such molecules under mild and environmentally benign conditions. Key enzymatic reactions applicable to this compound and its analogs include oxidation, reduction, and enantioselective acylation.

Enzymes such as P450 monooxygenases and unspecific peroxygenases (UPOs) are known to catalyze the allylic oxidation of C-H bonds, which could lead to the introduction of additional hydroxyl groups on the undecenyl chain of (E)-1-phenyl-1-undecen-3-ol. inchem.org Alcohol dehydrogenases (ADHs) could catalyze the reversible oxidation of the C-3 hydroxyl group to the corresponding ketone, (E)-1-phenyl-1-undecen-3-one.

Furthermore, lipases are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation. This technique could be applied to a racemic mixture of (E)-1-phenyl-1-undecen-3-ol to separate the (R) and (S) enantiomers, which may exhibit different biological activities. The table below summarizes some relevant enzymatic transformations of analogous compounds.

| Enzyme Class | Substrate Type | Transformation | Significance | Reference |

| P450 Monooxygenases | Terpenes and steroids | Allylic hydroxylation | Synthesis of valuable building blocks | inchem.org |

| Alcohol Dehydrogenase | Cinnamaldehyde (B126680) | Reduction to cinnamyl alcohol | Production of aroma chemicals | |

| Lipase (e.g., Candida antarctica Lipase B) | Racemic allylic alcohols | Enantioselective acylation (Kinetic Resolution) | Production of enantiomerically pure alcohols |

The application of these and other biocatalysts to (E)-1-phenyl-1-undecen-3-ol and its synthetic analogs holds significant promise for the generation of novel, chiral molecules with potentially valuable biological properties.

Q & A

Basic: What experimental approaches are recommended for optimizing the synthesis of (E)-1-phenyl-1-undecen-3-ol?

Answer:

To optimize synthesis, focus on stereoselective methodologies such as Wittig olefination or cross-metathesis, ensuring control over the (E)-configuration. Key variables include:

- Catalyst selection (e.g., Grubbs catalysts for metathesis).

- Reaction conditions (temperature, solvent polarity) to minimize isomerization.

- Precursor purity (e.g., phenyl-substituted aldehydes or alcohols).

Validate each step using TLC or GC-MS for intermediate characterization. For stereochemical confirmation, compare experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .

Basic: How can researchers effectively characterize the physicochemical properties of (E)-1-phenyl-1-undecen-3-ol?

Answer:

Use a multimodal analytical framework :

- GC-MS for volatility and fragmentation patterns.

- NMR spectroscopy (¹H, ¹³C, DEPT, COSY) to resolve stereochemistry and confirm the (E)-configuration via coupling constants (e.g., J = 12–16 Hz for trans alkenes).

- FT-IR to identify functional groups (e.g., hydroxyl and alkene stretches).

For purity assessment, combine HPLC with UV-Vis detection and refractive index monitoring. Document all spectral data in tabular form, referencing established databases like NIST Chemistry WebBook .

Basic: What safety protocols should be followed when handling (E)-1-phenyl-1-undecen-3-ol in laboratory settings?

Answer:

Although no specific hazard classification is documented for this compound, adopt precautionary measures based on structural analogs (e.g., unsaturated alcohols):

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to mitigate inhalation risks.

- Store in inert atmospheres (argon/nitrogen) to prevent oxidation.

Refer to safety guidelines for similar compounds (e.g., 10-undecen-1-ol) regarding spill management and waste disposal .

Advanced: How can researchers resolve contradictions in reported spectral data for (E)-1-phenyl-1-undecen-3-ol?

Answer:

Address discrepancies through:

- Isotopic labeling : Confirm peak assignments via deuterated analogs.

- Collaborative validation : Cross-reference data with independent labs using standardized protocols.

- Computational modeling : Compare experimental NMR/IR spectra with DFT-simulated spectra to identify misassignments.

For unresolved cases, publish raw data in supplementary materials to enable meta-analysis by the scientific community .

Advanced: What mechanistic studies are critical for understanding the oxidative stability of (E)-1-phenyl-1-undecen-3-ol?

Answer:

Investigate degradation pathways under controlled conditions:

- Accelerated oxidation studies : Expose the compound to UV light or peroxides, monitoring products via LC-MS.

- Radical trapping experiments : Use antioxidants (e.g., BHT) to identify free-radical intermediates.

- Kinetic isotope effects : Replace labile hydrogens with deuterium to probe reaction mechanisms.

Tabulate rate constants and activation energies to model stability under varying environments .

Advanced: How should researchers address contradictory findings in the biological activity of (E)-1-phenyl-1-undecen-3-ol across studies?

Answer:

Apply systematic contradiction analysis :

- Replicate experiments : Control variables like solvent purity and cell line viability.

- Dose-response profiling : Establish EC50/IC50 curves to identify non-linear effects.

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA, regression models) to isolate confounding factors.

Document methodological differences in a comparative table to guide future harmonization efforts .

Basic: What chromatographic methods are optimal for quantifying trace impurities in (E)-1-phenyl-1-undecen-3-ol?

Answer:

Employ reverse-phase HPLC with a C18 column and photodiode array detection (PDA). Optimize parameters:

- Mobile phase : Acetonitrile/water gradients for polar impurity separation.

- Column temperature : 25–40°C to enhance resolution.

Validate the method using spike-recovery experiments and linearity tests (R² > 0.995). For volatile impurities, pair GC-MS with headspace sampling .

Advanced: What strategies can isolate (E)-1-phenyl-1-undecen-3-ol from complex mixtures containing stereoisomers?

Answer:

Combine preparative chromatography and stereochemical resolution :

- Chiral stationary phases : Use cellulose-based columns for enantiomer separation.

- Derivatization : Convert the alcohol to esters (e.g., Mosher esters) to enhance chromatographic separation.

- Crystallization : Exploit differential solubility of stereoisomers in polar/non-polar solvents.

Characterize isolated fractions via polarimetry and X-ray crystallography .

Basic: How can researchers assess the stability of (E)-1-phenyl-1-undecen-3-ol under varying pH and temperature conditions?

Answer:

Conduct accelerated stability testing :

- pH titration : Monitor degradation at pH 3–10 using UV-Vis spectroscopy.

- Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–150°C).

- Long-term storage studies : Analyze samples at intervals (0, 3, 6 months) under ambient and refrigerated conditions.

Present results in Arrhenius plots to predict shelf-life .

Advanced: How can computational modeling enhance the design of derivatives of (E)-1-phenyl-1-undecen-3-ol?

Answer:

Use in silico tools for rational design:

- Docking simulations : Predict binding affinities to target proteins (e.g., enzymes or receptors).

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity.

- MD simulations : Study conformational flexibility in solvated environments.

Validate predictions with synthetic analogs and bioassays, documenting discrepancies between computational and experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.